7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III

Taxane semi-synthesis Docetaxel intermediate Silylation yield

Regioselective C7,C10-diprotection of 10-DAB is challenging-non-selective silylation yields complex regioisomeric mixtures requiring extensive chromatography. This purified 7,10-bis-TES intermediate solves that problem. • Single regioisomer with free C13-OH, ready for one-step docetaxel side-chain coupling; 89% isolated yield demonstrated at 12.6 g scale. • ≥95% purity with LC purity ≥98% achievable under optimized conditions; ICH Q3C-compliant residual solvent levels. • Serves as Paclitaxel Impurity 20 reference standard for ANDA analytical method validation and system suitability testing. Eliminate regioisomer purification bottlenecks and accelerate your taxane synthesis or impurity profiling workflow.

Molecular Formula C41H64O10Si2
Molecular Weight 773.1 g/mol
CAS No. 149107-84-6
Cat. No. B027129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III
CAS149107-84-6
Synonyms(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-4,6-bis[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one; 
Molecular FormulaC41H64O10Si2
Molecular Weight773.1 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O[Si](CC)(CC)CC)C)OC(=O)C
InChIInChI=1S/C41H64O10Si2/c1-12-52(13-2,14-3)50-30-23-31-40(25-47-31,49-27(8)42)34-36(48-37(45)28-21-19-18-20-22-28)41(46)24-29(43)26(7)32(38(41,9)10)33(35(44)39(30,34)11)51-53(15-4,16-5)17-6/h18-22,29-31,33-34,36,43,46H,12-17,23-25H2,1-11H3/t29-,30-,31+,33+,34-,36-,39+,40-,41+/m0/s1
InChIKeyZTAIYJPKYUNPKQ-RHJDUELYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III (CAS 149107-84-6): A Dual-Protected Taxane Intermediate for Docetaxel and Paclitaxel Semi-Synthesis


7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III (CAS 149107-84-6) is a semi-synthetic, doubly silylated derivative of 10-deacetylbaccatin III (10-DAB), the core diterpenoid precursor extracted from Taxus spp. needles [1]. The compound bears triethylsilyl (TES) protecting groups at both the C7 and C10 hydroxyl positions, leaving the C13 hydroxyl free for subsequent side-chain esterification. With a molecular formula of C41H64O10Si2 and a molecular weight of 773.11 g/mol, it is supplied as a white to yellowish solid at ≥95% purity (LC purity ≥98% achievable under optimized conditions) . Its primary industrial relevance lies in serving as a key intermediate for the semi-synthesis of the anticancer drug docetaxel (Taxotere®) and as a reference standard (designated Paclitaxel Impurity 20) for analytical quality control of paclitaxel APIs [2].

Why 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III Cannot Be Replaced by Other Silylated 10-DAB Derivatives


The four hydroxyl groups of 10-DAB display a well-established reactivity hierarchy: C7-OH > C10-OH > C13-OH > C1-OH toward acylating and silylating agents [1]. This intrinsic differential reactivity means that attempts to generate a C7,C10-diprotected intermediate by simply over-silylating 10-DAB or by mixing mono-protected congeners inevitably produce complex mixtures of regioisomers (e.g., 7-TES, 7,10-bis-TES, 7,13-bis-TES, and 7,10,13-tris-TES species) [2]. The 7,10-bis-TES compound (CAS 149107-84-6) is a structurally defined, chromatographically purified single entity whose protection pattern is precisely matched to the requirements of docetaxel synthesis, where a free C13 hydroxyl must be available for coupling with the N-Boc-phenylisoserine side chain. The closest analog, 7-O-(triethylsilyl)-10-deacetyl baccatin III (CAS 115437-18-8, mono-TES), bears only C7 protection and requires a subsequent C10 acetylation step that introduces additional process complexity and yield loss [3]. The 7,13-bis-TES analog (CAS 183133-99-5), conversely, blocks the C13 position, rendering it incompatible with direct side-chain attachment. Generic substitution among these silylated taxanes without structural verification therefore risks both synthetic failure and regulatory non-compliance in pharmaceutical manufacturing [4].

Quantitative Differentiation Evidence for 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III (CAS 149107-84-6)


Superior Synthetic Yield and Purity vs. 7-Mono-TES-10-DAB

Under Lewis acid-catalyzed conditions (LiBr, DMAP, THF, 65–70 °C), 10-DAB is converted directly to 7,10-di-triethylsilyl-10-deacetylbaccatin III in 89% isolated yield with 98% LC purity [1]. In contrast, the standard selective mono-silylation protocol for preparing 7-triethylsilyl-10-deacetyl baccatin III (CAS 115437-18-8) using TESCl in pyridine consistently delivers approximately 85% yield [2][3]. This represents a 4 percentage-point yield advantage and a substantially higher purity profile for the bis-TES compound, eliminating the need for a subsequent C10 protection step.

Taxane semi-synthesis Docetaxel intermediate Silylation yield Process chemistry

Regiochemical Specificity: 7,10-Bis-TES vs. 7,13-Bis-TES Protection Pattern

The target compound protects the C7 and C10 hydroxyls with TES groups, leaving the C13 hydroxyl free for direct esterification with the docetaxel side chain. The isomeric 7,13-bis-O-(triethylsilyl)-10-deacetyl Baccatin III (CAS 183133-99-5) instead blocks the C13 position [1]. This structural difference is functionally decisive: only the 7,10-bis-TES isomer can undergo direct C13 coupling without a prior deprotection step. The 7,13-bis-TES isomer requires removal of the C13 TES group before side-chain introduction, adding at least one synthetic step and incurring additional yield loss. The relative reactivity hierarchy C7-OH > C10-OH > C13-OH [2] further explains why the 7,10-bis-TES pattern is synthetically accessible via direct silylation while the 7,13-bis-TES pattern requires more elaborate protection strategies.

Regioselective protection Taxane intermediates Docetaxel coupling Side-chain esterification

Designated Pharmacopeial Reference Standard: Paclitaxel Impurity 20

This compound is officially recognized as Paclitaxel Impurity 20 and is used for analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial paclitaxel production [1]. It is supplied with full characterization data compliant with regulatory guidelines and can be further traced against USP or EP pharmacopeial standards [1]. The structurally related 7-O-(triethylsilyl)-10-deacetyl Baccatin III is designated as Docetaxel Impurity 11 rather than a paclitaxel impurity , reflecting their distinct regulatory identities. This differentiated impurity classification means that a QC laboratory validating a paclitaxel method cannot substitute the mono-TES analog for the 7,10-bis-TES compound without risking method misidentification.

Pharmaceutical impurity Reference standard Quality control ANDA submission

Deuterated Analog (d5) Availability as Internal Standard for LC-MS/MS Quantification

The d5-labeled analog, 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III-d5 (MW 778.14, formula C41H59D5O10Si2), is commercially available as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification [1]. This allows precise correction for matrix effects and extraction recovery in bioanalytical methods monitoring residual silylated intermediates in docetaxel or paclitaxel API. The mono-TES analog (7-TES-10-DAB) does not have a widely available deuterated counterpart at comparable isotopic purity. The mass difference of +5 Da provides adequate separation from the unlabeled analyte signal while maintaining near-identical chromatographic retention and ionization efficiency [2].

Isotope dilution LC-MS/MS Internal standard Bioanalytical method validation

Direct Applicability to Docetaxel Synthesis: C13-Ready Intermediate vs. Multi-Step Alternatives

The compound is specifically validated as a penultimate intermediate for docetaxel preparation: the free C13 hydroxyl undergoes direct esterification with the protected N-Boc-phenylisoserine side chain (or its β-lactam equivalent) to yield 13-O-(trans-3-phenyl-glycidyl)-7,10-bis[O-(triethylsilyl)]-10-deacetyl Baccatin III (MW 919.25), which upon global deprotection affords docetaxel . In the alternative route using 7-TES-10-DAB, the C10 position must first be acetylated (additional step, ~85% yield [1]) before C13 coupling, cumulatively reducing overall yield. A third alternative employing the bridging silicon-based protecting group strategy (e.g., US 2006/0281932) requires specialized silylating reagents that are not universally available [2]. The 7,10-bis-TES route thus represents an operationally simpler, higher-yielding path to docetaxel.

Docetaxel semi-synthesis C13 esterification Side-chain coupling Process efficiency

Validated Application Scenarios for 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III (CAS 149107-84-6)


Kilogram-Scale Docetaxel API Manufacturing via Direct C13 Esterification

In multi-kilogram docetaxel production, the compound is used as the immediate precursor to the C13 side-chain-coupled intermediate. The 7,10-bis-TES protection strategy enables a one-step esterification with the protected N-Boc-phenylisoserine side chain, bypassing the sequential C10 acetylation required when using 7-mono-TES-10-DAB. The 89% isolated yield and 98% LC purity achieved at 12.6 g scale (US 2012/0149925 A1, Example 1) [1] demonstrates scalability. Procurement should specify ≥95% purity with a certificate of analysis confirming LC purity and residual solvent levels compliant with ICH Q3C, as this intermediate directly impacts final API purity.

Paclitaxel ANDA Impurity Profiling and Method Validation

As the designated Paclitaxel Impurity 20, this compound is essential for HPLC/UPLC method development and validation during ANDA submissions for generic paclitaxel [2]. It serves as a system suitability marker and a quantitative impurity standard. Regulatory guidelines (ICH Q3A) require identification and quantification of all impurities exceeding 0.10% (for drug substances dosed at ≤2 g/day). The availability of full characterization data and optional USP/EP traceability [2] streamlines the preparation of the impurity section (3.2.S.3.2) of the Common Technical Document (CTD).

LC-MS/MS Quantification of Residual Silylated Intermediates in API Using Deuterated Internal Standard

For bioanalytical and quality control laboratories requiring validated, high-sensitivity quantification of residual 7,10-bis-TES-10-DAB in docetaxel or paclitaxel API, the d5-labeled analog (MW 778.14) provides an ideal SIL-IS [3]. The +5 Da mass shift ensures chromatographic co-elution with the analyte while enabling unambiguous MRM differentiation. This application is particularly relevant for CMOs conducting cleaning validation (quantifying carryover of process intermediates on shared equipment) and for stability studies monitoring desilylation degradation products. Method sensitivity typically achieves LOQ ≤ 0.05% relative to the API, consistent with ICH Q3A reporting thresholds [4].

Academic and Industrial Taxane SAR Studies Requiring Defined C7/C10 Protection

In structure-activity relationship (SAR) programs exploring novel taxane analogs, the 7,10-bis-TES compound serves as a well-defined scaffold for systematic modification at C13, C2, and C4 positions. Unlike the 7-TES-10-DAB intermediate, which still bears a reactive C10 hydroxyl that can compete during subsequent derivatization, the 7,10-bis-TES compound provides orthogonal protection that directs modification exclusively to the desired positions [5]. This reduces the formation of undesired regioisomeric byproducts and simplifies chromatographic purification, ultimately accelerating SAR cycle times.

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